molecular formula C15H20ClNO2 B2683497 Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate CAS No. 946773-91-7

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate

Cat. No.: B2683497
CAS No.: 946773-91-7
M. Wt: 281.78
InChI Key: AAFDKWLURWIPAP-UHFFFAOYSA-N
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Description

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate (CAS: 1158519-06-2) is a piperidine-derived compound with a 4-chlorobenzyl substituent at the piperidine nitrogen and a methyl ester group at the 4-position. Its molecular formula is C₁₅H₂₁Cl₂NO₂, with a molecular weight of 318.24 g/mol . It is commonly utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of central nervous system (CNS) agents due to its piperidine scaffold .

Properties

IUPAC Name

methyl 2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFDKWLURWIPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with methyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or more saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µM)
This compoundHeLa0.69
DoxorubicinHeLa2.29

Neurological Applications

This compound has been investigated for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that piperidine derivatives can function as selective antagonists for cannabinoid receptors, which may be beneficial in managing conditions such as metabolic syndrome and diabetes . The functionalization at the piperidine ring enhances its binding affinity and selectivity for specific receptors.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. For example, it has shown potent inhibition against urease, an enzyme involved in urea metabolism, with an IC50 value of approximately 0.63 µM. This suggests potential applications in treating conditions related to elevated urea levels .

Case Study 1: Anticancer Efficacy

A series of synthesized piperidine derivatives were evaluated for their anticancer activity against various human cancer cell lines. One study reported that this compound exhibited significant cytotoxicity against breast and cervical cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Neurological Effects

In a pharmacological evaluation of piperidine derivatives, this compound was found to modulate cannabinoid receptor activity effectively. This modulation could lead to therapeutic strategies for managing metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring and the 4-chlorobenzyl group are likely involved in binding interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

The halogen substituent on the benzyl group significantly impacts physicochemical properties and biological interactions. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate hydrochloride 174561-03-6 C₁₅H₂₁ClFNO₂ 301.78 Fluorine replaces chlorine at benzyl para-position
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride 946742-67-2 C₁₅H₂₁Cl₂NO₂ 318.24 Chlorine at benzyl ortho-position
  • 4-Fluoro analog : The substitution of chlorine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making this analog a candidate for improved pharmacokinetics .

Ester Group Variations

The ester moiety influences solubility and hydrolysis rates. Examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate 67281-07-6 C₁₆H₂₃NO₃ 277.36 Ethyl ester; hydroxyl at piperidine 4-position
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 169458-04-2 C₉H₁₈ClNO₂ 207.70 Ethyl ester; no benzyl substituent
  • Ethyl ester with hydroxyl : The hydroxyl group increases polarity, enhancing aqueous solubility. This modification is critical for compounds targeting hydrophilic environments, such as extracellular enzymes .

Piperidine Ring Modifications

Alterations to the piperidine scaffold affect conformational flexibility and binding:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate 206558-34-1 C₁₅H₁₇NO₂ 259.30 Piperidinylidene (double bond)
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate 1322604-81-8 C₁₂H₁₆ClN₃O₂ 269.73 Pyridazine replaces benzyl group
  • This structural feature is advantageous in designing enzyme inhibitors .
  • Pyridazine-containing analog : Replacement of benzyl with a heteroaromatic pyridazine ring alters electronic distribution, enhancing interactions with nucleotide-binding domains .

Hydrochloride Salt Derivatives

Salt forms improve solubility and crystallinity:

Compound Name CAS Number Molecular Formula Purity
Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate hydrochloride 946773-91-7 C₁₅H₂₁Cl₂NO₂·HCl 95%
Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate hydrochloride 174561-03-6 C₁₅H₂₁ClFNO₂·HCl 95%
  • Hydrochloride salts are preferred in pharmaceutical formulations for enhanced stability and bioavailability .

Research Implications

The structural nuances of these analogs highlight the importance of:

Halogen positioning : Para-substituted halogens optimize steric and electronic interactions with target proteins.

Ester groups : Methyl esters generally offer faster hydrolysis rates than ethyl esters, impacting prodrug design.

Scaffold rigidity : Conformationally restricted analogs (e.g., piperidinylidene derivatives) improve selectivity in drug discovery .

Biological Activity

Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Synthesis

This compound can be synthesized through alkylation of piperidine derivatives with 4-chlorobenzyl chloride, followed by esterification processes. The structural modifications can significantly influence its biological activity, making SAR studies essential for optimizing its efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of compounds derived from similar structures demonstrated notable antiproliferative effects against various cancer cell lines, including HCT-116 cells.

Key Findings:

  • Inhibitory Concentration (IC50) : Several derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating potent activity. Compounds with the highest activity were noted to inhibit cancer cell proliferation effectively while sparing normal cells such as HEK-293 .
  • Mechanism of Action : The anticancer activity was linked to the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways, suggesting a targeted approach in disrupting cancer cell survival mechanisms .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Data Summary:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.0039 mg/mLStrong
Escherichia coli0.025 mg/mLStrong
Candida albicansMIC values ranging from 16.69 to 78.23 µMModerate

These results suggest that this compound may serve as a scaffold for developing new antimicrobial agents .

Case Studies

In preclinical studies, compounds structurally related to this compound have been evaluated for their therapeutic efficacy:

  • Study on Cancer Cell Lines : A study demonstrated that certain derivatives showed significant selectivity towards cancer cells with minimal toxicity towards normal cells, reinforcing the potential for selective cancer therapies .
  • Antimicrobial Efficacy : Another investigation evaluated a series of piperidine derivatives against various pathogens, confirming that modifications on the piperidine ring could enhance antibacterial activity .

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions, including alkylation, coupling, and esterification. For example:

  • Step 1: Piperidine derivatives are functionalized via alkylation using reagents like 4-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Step 2: Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres enhances intermediate formation .
  • Optimization: Key parameters include temperature control (40–100°C), solvent selection (tert-butyl alcohol for stability), and catalyst loading. Yields improve with prolonged reaction times (up to 72 hours) and inert conditions to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • LCMS/HPLC: Use LCMS (e.g., m/z 598 [M+H]+) for molecular weight confirmation and HPLC (e.g., QC-SMD-TFA05 conditions) with retention time analysis (1.63 minutes) to assess purity .
  • NMR: ¹H/¹³C NMR resolves structural features like the piperidine ring and ester group. Coupling constants (e.g., J = 7–8 Hz) confirm stereochemistry .
  • X-ray Crystallography: For absolute configuration determination, single-crystal X-ray studies (e.g., R factor = 0.054) validate spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:

  • Chiral HPLC: Utilize mobile phases with methanol/sodium acetate buffer (65:35, pH 4.6) to separate enantiomers .
  • X-ray Analysis: Confirm stereochemistry via crystallography, as demonstrated for structurally related piperidin-4-yl derivatives .
  • Reagent Tuning: Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Pd with chiral ligands) can enforce desired configurations .

Q. What methodologies evaluate the biological activity of this compound in antimicrobial resistance studies?

Answer:

  • Synergy Assays: Screen for synergism with carbapenems against MRSA using checkerboard MIC assays. For example, analogs like CDFII showed enhanced activity via β-lactamase inhibition .
  • In Vitro Models: Use time-kill curves and biofilm disruption assays to quantify bactericidal effects. LCMS monitors metabolite formation during bacterial exposure .

Q. How can structural modifications enhance SAR understanding for this compound?

Answer:

  • Analog Synthesis: Replace the 4-chlorobenzyl group with variants (e.g., 4-methylbenzyl or fluorophenyl) to assess electronic effects .
  • Bioisosteric Replacement: Substitute the piperidine ring with pyrrolidine or morpholine to study conformational flexibility .
  • Functional Group Analysis: Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility and target binding .

Q. What strategies address stability and degradation issues during storage?

Answer:

  • Storage Conditions: Store in anhydrous acetonitrile or tert-butyl alcohol at –20°C to prevent hydrolysis .
  • Degradation Analysis: Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. Buffered solutions (pH 4.6) minimize ester hydrolysis .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • ADMET Modeling: Tools like SwissADME estimate logP (2.8–3.5) and blood-brain barrier permeability, guiding lead optimization .

Q. What safety protocols are critical for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management: Neutralize acidic degradation products with sodium bicarbonate and dispose via hazardous waste protocols .
  • Environmental Safety: Avoid aqueous release due to potential aquatic toxicity; use activated carbon filtration for waste streams .

Q. How do environmental factors (pH, temperature) influence its reactivity?

Answer:

  • pH Effects: The ester group hydrolyzes rapidly under alkaline conditions (pH > 9). Buffered systems (pH 4.6–6.5) stabilize the compound during biological assays .
  • Thermal Stability: Decomposition occurs above 100°C; reactions should be conducted below 50°C unless inert conditions are applied .

Q. What techniques troubleshoot conflicting spectral data (e.g., unexpected LCMS peaks)?

Answer:

  • Impurity Profiling: Use preparative HPLC to isolate by-products, followed by high-resolution MS/MS for structural elucidation .
  • Reaction Monitoring: In situ IR spectroscopy tracks intermediate formation and identifies side reactions (e.g., oxidation of piperidine to N-oxide) .

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